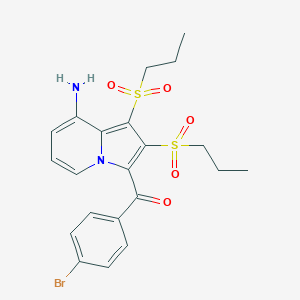
3-(4-BROMOBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZIN-8-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone: is a complex organic compound with the molecular formula C21H23BrN2O5S2 and a molecular weight of 527.5 g/mol . This compound is characterized by the presence of an indolizine core, which is a bicyclic structure containing nitrogen, and various functional groups including amino, propylsulfonyl, and bromophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, bromobenzene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted indolizine compounds.
Scientific Research Applications
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone: Similar structure but with a fluorine atom instead of bromine.
8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone: Contains an isopropoxy group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 8-Amino-1,2-bis(propylsulfonyl)indolizin-3-ylmethanone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming halogen bonds. These characteristics make it distinct from its analogs and useful in specific applications.
Properties
CAS No. |
331956-74-2 |
|---|---|
Molecular Formula |
C21H23BrN2O5S2 |
Molecular Weight |
527.5g/mol |
IUPAC Name |
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C21H23BrN2O5S2/c1-3-12-30(26,27)20-17-16(23)6-5-11-24(17)18(21(20)31(28,29)13-4-2)19(25)14-7-9-15(22)10-8-14/h5-11H,3-4,12-13,23H2,1-2H3 |
InChI Key |
WKYFQYDZCBXJCQ-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Br)N |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















